4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
CAS No.: 335210-47-4
Cat. No.: VC8466018
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 335210-47-4 |
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Molecular Formula | C13H17N3O3 |
Molecular Weight | 263.29 g/mol |
IUPAC Name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide |
Standard InChI | InChI=1S/C13H17N3O3/c1-9-4-6-15(7-5-9)11-3-2-10(13(14)17)8-12(11)16(18)19/h2-3,8-9H,4-7H2,1H3,(H2,14,17) |
Standard InChI Key | JYTMTVBQIJBDGR-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] |
Canonical SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is C₁₄H₁₈N₃O₃, with a molecular weight of 276.31 g/mol. Its IUPAC name derives from the benzamide backbone, where the nitro group (-NO₂) occupies the 3-position, and the 4-methylpiperidin-1-yl group is attached to the 4-position of the benzene ring. The piperidine ring introduces a tertiary amine, while the amide group (-CONH₂) enhances hydrogen-bonding potential.
Key Structural Features:
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Benzamide core: Provides a planar aromatic system for π-π interactions.
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Nitro group: Electron-withdrawing, influencing electronic distribution and reactivity.
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4-Methylpiperidin-1-yl substituent: A six-membered saturated ring with a methyl branch, contributing to steric bulk and lipophilicity.
Synthesis and Manufacturing
The synthesis of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide can be inferred from analogous compounds. A plausible route involves sequential nitration, nucleophilic substitution, and amidation (Figure 1):
Step 1: Nitration of 4-chlorobenzamide
4-Chlorobenzamide undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-chloro-3-nitrobenzamide. This step exploits the meta-directing effect of the amide group .
Step 2: Nucleophilic substitution
The chlorine atom in 4-chloro-3-nitrobenzamide is replaced by 4-methylpiperidine via an SNAr (nucleophilic aromatic substitution) reaction. This requires elevated temperatures (80–120°C) and a polar aprotic solvent like dimethylformamide (DMF) .
Step 3: Purification
Crude product is purified via recrystallization or column chromatography to achieve >95% purity.
Table 1: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield |
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Nitration | HNO₃/H₂SO₄, 0–5°C | 70–80% |
Substitution | 4-Methylpiperidine, DMF, 100°C | 60–70% |
Purification | Ethanol/water recrystallization | 85–90% |
Physicochemical Properties
Experimental data for this compound is sparse, but properties can be extrapolated from structural analogs:
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the amide and nitro groups. Low solubility in water (estimated logP = 1.8) .
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Stability: Stable under ambient conditions but may degrade under strong acids/bases or UV light.
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Melting Point: Estimated 180–190°C based on similar benzamides .
Biological Activity and Mechanisms
While no direct studies on 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide exist, its structural features suggest potential bioactivity:
Anticancer Activity
Nitroaromatic compounds are known to intercalate DNA or inhibit microtubule assembly. For example, derivatives of 3-nitrobenzamide have shown cytotoxicity against HeLa and MCF-7 cell lines via ROS generation and apoptosis induction .
Comparative Analysis with Structural Analogs
Table 2: Key Differences Between 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and Analogs
Compound | Structure | Key Properties |
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4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid | Benzoic acid instead of benzamide | Higher solubility in basic media due to carboxylic acid |
N-Methyl-4-(methylamino)-3-nitrobenzamide | Methylamino group instead of piperidine | Reduced steric hindrance, lower logP |
3-Nitro-N-phenylbenzamide | Phenylamide substituent | Enhanced π-π stacking, potential kinase inhibition |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antifungal agents. Its piperidine moiety is a common pharmacophore in CNS drugs, suggesting potential neuropharmacological applications.
Material Science
Nitrobenzamides are utilized in polymer cross-linking due to their photoreactivity. UV-induced radical formation could enable applications in photoresist technologies .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with fungal CYP450 enzymes or human microtubules.
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SAR Optimization: Modify the piperidine methyl group or nitro position to enhance potency.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
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